5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S889212
CAS No.
1228666-22-5
M.F
C17H25F3N2Si
M. Wt
342.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrro...

CAS Number

1228666-22-5

Product Name

5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

tri(propan-2-yl)-[5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]silane

Molecular Formula

C17H25F3N2Si

Molecular Weight

342.5 g/mol

InChI

InChI=1S/C17H25F3N2Si/c1-11(2)23(12(3)4,13(5)6)22-8-7-14-9-15(17(18,19)20)10-21-16(14)22/h7-13H,1-6H3

InChI Key

GESOHXDEZSURSM-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(F)(F)F

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)C(F)(F)F
  • Origin: Information on the specific origin or inventor of TFSi-Pyrrolo[2,3-b]pyridine is not readily available in scientific literature. However, similar heterocyclic structures appear in research papers from the late 20th century, suggesting its development falls within that timeframe [].
  • Significance: The significance of TFSi-Pyrrolo[2,3-b]pyridine lies in its potential as a building block for drug discovery and the development of novel functional materials due to the presence of the trifluoromethyl group and the pyrrolo[2,3-b]pyridine core.

Molecular Structure Analysis

  • Key features: The molecule consists of a fused pyrrolo[2,3-b]pyridine ring system, where a five-membered nitrogen-containing ring (pyrrole) shares two adjacent carbon atoms with a six-membered pyridine ring. At the first position (N1) of the pyrrole ring, a triisopropylsilyl group (Si(CH2CH(CH3)2)3) is attached, introducing a bulky and hydrophobic character. Finally, a trifluoromethyl group (CF3) is present at the fifth position (C5) of the pyridine ring, contributing electron-withdrawing properties [].

Chemical Reactions Analysis

  • Synthesis: One possibility for synthesis involves the reaction of a triisopropylsilylated trifluoromethyl pyridine precursor with a pyrrole derivative, potentially using a transition metal catalyst.
  • Functionalization: The presence of the reactive C-F bond in the trifluoromethyl group suggests possibilities for further functionalization reactions, such as nucleophilic aromatic substitution, to introduce various functionalities.

Physical And Chemical Properties Analysis

  • Melting point and boiling point: The bulky triisopropylsilyl group and the aromatic rings suggest a relatively high melting point and boiling point.
  • Solubility: The compound might exhibit limited solubility in water due to the hydrophobic character of the triisopropylsilyl group. However, it could be soluble in organic solvents like dichloromethane or chloroform.
  • Stability: The aromatic rings and the C-F bond suggest good chemical stability. However, the triisopropylsilyl group might be susceptible to cleavage under acidic or basic conditions.
  • Medicinal Chemistry

    The presence of the trifluoromethyl group and the pyrrolo[2,3-b]pyridine core suggests potential for this molecule to be a scaffold for drug development. Trifluoromethyl groups can improve the drug-likeness of molecules by enhancing their metabolic stability and membrane permeability []. Pyrrolo[2,3-b]pyridines are a class of heterocyclic compounds with diverse biological activities, including antitumor, antibacterial, and antifungal properties [].

  • Organic Synthesis

    The triisopropylsilyl group (Si(iPr)3) is a common protecting group in organic synthesis. It can be used to protect a reactive amine group while allowing further functionalization of the molecule. The presence of this group suggests that 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine may be an intermediate in the synthesis of more complex molecules with potential biological or material science applications.

  • Material Science

    Heterocyclic compounds containing fluorine atoms are of interest for material science applications due to their unique electronic properties. The trifluoromethyl group in 5-(Trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine could potentially influence the conductivity, thermal stability, or other properties of materials derived from this molecule.

Wikipedia

5-(Trifluoromethyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Modify: 2023-08-16

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